molecular formula C20H19BrN2O3 B11328906 2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

Cat. No.: B11328906
M. Wt: 415.3 g/mol
InChI Key: RQGSIQKNIBGNPD-UHFFFAOYSA-N
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Description

2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide: , also known by its chemical formula C21H19BrN2O3 , is a synthetic compound with diverse applications. Its structure consists of a quinoline ring system, a bromophenyl group, and an acetamide moiety. Let’s explore its preparation methods, chemical reactions, scientific applications, mechanism of action, and comparisons with similar compounds.

Preparation Methods

Synthetic Routes:

    Buchwald-Hartwig Amination: One common synthetic route involves coupling 4-bromophenol with 8-aminoquinoline using a palladium catalyst in the presence of a base. The resulting intermediate is then acetylated to yield the target compound .

    Direct Bromination: Another approach is the direct bromination of 8-propoxyquinoline followed by nucleophilic substitution with acetamide .

Industrial Production: The industrial production of this compound typically employs the Buchwald-Hartwig amination method due to its efficiency and scalability.

Chemical Reactions Analysis

Reactions:

    Oxidation: The bromophenyl group can undergo oxidation to form the corresponding phenolic compound.

    Reduction: Reduction of the quinoline ring may lead to the formation of a tetrahydroquinoline derivative.

    Substitution: The acetamide group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions:

    Bromination: N-bromosuccinimide (NBS) or bromine in an organic solvent.

    Amination: Palladium catalyst (e.g., Pd(OAc)₂), base (e.g., K₃PO₄), and solvent (e.g., DMF).

    Acetylation: Acetic anhydride or acetyl chloride in the presence of a base.

Major Products: The major product is the desired 2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: It exhibits potential as an anti-inflammatory agent, kinase inhibitor, or antiparasitic drug.

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Industry: Its use in the development of agrochemicals or pharmaceuticals is promising.

Mechanism of Action

The compound’s mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. Further studies are needed to elucidate its precise mode of action.

Comparison with Similar Compounds

While there are related quinoline derivatives, the unique combination of the bromophenyl group and acetamide functionality distinguishes 2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide from its counterparts.

: Buchwald, S. L., & Hartwig, J. F. (2007). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides. Angewandte Chemie International Edition, 43(48), 6385–6388. : Patent: US20100317841A1. “Quinoline Derivatives and Their Use as Kinase Inhibitors.” Link

Properties

Molecular Formula

C20H19BrN2O3

Molecular Weight

415.3 g/mol

IUPAC Name

2-(4-bromophenoxy)-N-(8-propoxyquinolin-5-yl)acetamide

InChI

InChI=1S/C20H19BrN2O3/c1-2-12-25-18-10-9-17(16-4-3-11-22-20(16)18)23-19(24)13-26-15-7-5-14(21)6-8-15/h3-11H,2,12-13H2,1H3,(H,23,24)

InChI Key

RQGSIQKNIBGNPD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C2C(=C(C=C1)NC(=O)COC3=CC=C(C=C3)Br)C=CC=N2

Origin of Product

United States

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